molecular formula C21H21NO4S2 B12143613 (Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one

(Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B12143613
M. Wt: 415.5 g/mol
InChI Key: NRUKKABNNZRBCX-UYRXBGFRSA-N
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Description

(Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, purification techniques like crystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, thiazolidinone derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. Research into this compound may focus on its biological activity and potential therapeutic applications.

Medicine

In medicine, the compound may be investigated for its pharmacological properties, including its ability to interact with specific biological targets. Studies may explore its efficacy and safety as a drug candidate.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or other specialized applications.

Mechanism of Action

The mechanism of action of (Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on its biological activity and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene derivatives: Often studied for their antimicrobial and anticancer activities.

    Thioxothiazolidinones: A broader class with diverse biological activities.

Uniqueness

What sets (Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one apart is its specific substitution pattern, which may confer unique biological properties or reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H21NO4S2

Molecular Weight

415.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21NO4S2/c1-4-25-16-9-7-15(8-10-16)22-20(23)19(28-21(22)27)13-14-6-11-17(26-5-2)18(12-14)24-3/h6-13H,4-5H2,1-3H3/b19-13-

InChI Key

NRUKKABNNZRBCX-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC)OC)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC)OC)SC2=S

Origin of Product

United States

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